
Selfotel
Übersicht
Beschreibung
Selfotel, auch bekannt als CGS-19755, ist ein kompetitiver Antagonist des N-Methyl-D-Aspartat (NMDA)-Rezeptors. Es wurde ursprünglich für seine potenziellen neuroprotektiven Wirkungen, insbesondere bei der Behandlung des akuten ischämischen Schlaganfalls, erforscht. This compound konkurriert direkt mit Glutamat um die Bindung an den NMDA-Rezeptor und hemmt so die exzitotoxischen Wirkungen von Glutamat .
Wissenschaftliche Forschungsanwendungen
Selfotel (CGS-19755) is a competitive NMDA antagonist that directly competes with glutamate for receptor binding . Initial studies suggested it had anticonvulsant, anxiolytic, analgesic, and neuroprotective properties . It was initially researched for stroke treatment, but further studies revealed phencyclidine-like effects, limited effectiveness, and potential neurotoxicity under certain conditions, leading to the discontinuation of its clinical development .
Head Trauma
This compound's efficacy as an N-methyl-D-aspartate receptor antagonist was assessed in two parallel studies involving patients with severe head injuries, defined by Glasgow Coma Scale scores of 4 to 8 after resuscitation . These trials enrolled 693 patients in a prospective, double-blind, multicenter design . However, the trials were prematurely halted due to concerns raised by the Safety and Monitoring Committee regarding potential increases in deaths and serious brain-related adverse events in the treatment arm. An interim efficacy analysis indicated a low likelihood of demonstrating success with this compound if the studies were completed . Subsequent data analysis revealed no statistically significant difference in mortality rates between the treatment groups in the head injury trials .
Stroke
This compound was evaluated in acute ischemic stroke patients based on its neuroprotective efficacy in animal models . Phase 1 and 2a studies established a safe dose of up to 1.5 mg/kg . Two pivotal phase 3 ischemic stroke trials used a double-blind, randomized, placebo-controlled parallel design to test whether a single intravenous dose of 1.5 mg/kg of this compound, administered within 6 hours of stroke onset, would improve functional outcome at 90 days, measured by a Barthel Index score of >/=60 . Both trials were suspended on the advice of the independent Data Safety Monitoring Board due to an imbalance in mortality after enrolling 567 patients . Early mortality was higher in this compound-treated patients and, in patients with severe stroke, the mortality imbalance was significant throughout the trial . this compound was deemed ineffective for acute ischemic stroke, with a trend suggesting potential neurotoxic effects in brain ischemia .
Neuroprotection
Animal studies, including gerbil and rabbit models of ischemia, determined this compound doses around 40 mg/kg to be neuroprotective . Phase IIa trials identified the maximum safe dose in stroke patients as 1.5 mg/kg, as higher doses led to psychotomimetic effects . Dawson et al. found that this compound had detectable side effects, resulting in therapeutic ratios of less than 1, in rats with permanent middle cerebral artery occlusion .
NXQ Extract
NXQ, a herbal extract, was investigated for its potential vascular protective effects, with its efficacy compared to that of kaempferol and quercetin . NXQ significantly reduced H2O2-induced ROS generation and LDH leakage, restoring cell viability . It also induced angiogenesis in VRI-inhibited Tg(fli1:EFGP) zebrafish embryos . A randomized, double-blind, placebo-controlled trial protocol was developed to assess the effectiveness and safety of NXQ in ischemic stroke patients . However, the trial sponsor could not secure Good Manufacturing Practice accreditation, leading to changes in the research plan .
Data Table
Case Studies
Wirkmechanismus
Target of Action
Selfotel, also known as CGS-19755, is a drug that acts as a competitive NMDA antagonist . The primary target of this compound is the N-methyl-D-aspartate (NMDA) receptor . This receptor plays a crucial role in the transmission of excitatory signals in the nervous system .
Mode of Action
This compound directly competes with glutamate for binding to the NMDA receptor . By binding to the receptor, this compound inhibits the action of glutamate, an excitatory neurotransmitter . This competitive antagonism at the NMDA receptor is the primary mode of action of this compound .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The inhibition of NMDA receptors by this compound can prevent the overstimulation of these receptors, a condition known as excitotoxicity . Excitotoxicity is associated with several neurological conditions, including stroke and traumatic brain injury . By preventing excitotoxicity, this compound can potentially mitigate the damage caused by these conditions .
Pharmacokinetics
It is known that this compound has been tested in clinical trials for stroke and traumatic brain injury . The safety and efficacy of doses up to 1.5 mg/kg have been evaluated .
Result of Action
The molecular and cellular effects of this compound’s action are complex. Initial studies showed that this compound has anticonvulsant, anxiolytic, analgesic, and neuroprotective effects . As a result, clinical development of this compound was ultimately discontinued .
Biochemische Analyse
Biochemical Properties
Selfotel acts as a competitive antagonist at the NMDA receptor, directly competing with glutamate for binding to the receptor . This interaction inhibits the excitatory effects of glutamate, which is crucial in preventing excitotoxicity—a process that leads to neuronal damage and death. This compound’s primary biochemical role is to block the NMDA receptor, thereby reducing calcium influx into neurons and preventing the activation of downstream neurotoxic pathways .
Cellular Effects
This compound has been shown to have various effects on different cell types. In neurons, it exhibits neuroprotective properties by preventing excitotoxicity-induced cell death . This is achieved by inhibiting the excessive activation of NMDA receptors, which reduces calcium influx and subsequent cellular damage. Additionally, this compound has been observed to have anticonvulsant, anxiolytic, and analgesic effects . Its potential neurotoxic effects, similar to those seen with phencyclidine, have raised concerns about its safety .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the NMDA receptor at the glutamate binding site, thereby preventing glutamate from activating the receptor . This competitive inhibition reduces calcium influx into the neuron, which is a critical step in the excitotoxic cascade. By blocking this pathway, this compound helps to protect neurons from excitotoxic damage. Additionally, this compound’s interaction with the NMDA receptor can modulate various signaling pathways, including those involved in synaptic plasticity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, it provides significant neuroprotection by blocking NMDA receptors and preventing excitotoxicity . Long-term studies have shown that prolonged exposure to this compound can lead to neurotoxic effects, including altered mental states and increased mortality in animal models . These findings highlight the importance of carefully monitoring the duration and dosage of this compound administration in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide neuroprotective effects without significant adverse effects . At higher doses, it can induce neurotoxic effects, including hallucinations and altered mental states . These dose-dependent effects underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the NMDA receptor. By blocking the receptor, this compound influences the metabolism of glutamate and other excitatory amino acids . This interaction can affect metabolic flux and the levels of various metabolites involved in excitatory neurotransmission. Additionally, this compound’s effects on calcium influx can influence metabolic pathways related to calcium-dependent enzymes and signaling molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interaction with the NMDA receptor . It binds to the receptor at the glutamate binding site, which facilitates its distribution to areas of high receptor density, such as the hippocampus and cortex . The transport and distribution of this compound are crucial for its neuroprotective effects, as it needs to reach and bind to NMDA receptors to exert its action.
Subcellular Localization
This compound’s subcellular localization is primarily at the NMDA receptor sites on the neuronal cell membrane . By binding to these receptors, this compound can effectively block glutamate-induced excitotoxicity. The localization of this compound to these specific sites is essential for its function, as it allows for targeted inhibition of NMDA receptor activity. Additionally, any post-translational modifications or targeting signals that direct this compound to these sites can influence its efficacy and safety .
Vorbereitungsmethoden
Selfotel kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung eines Piperidinderivats.
Phosphonomethylierung: Das Piperidinderivat wird einer Phosphonomethylierungsreaktion unterzogen, um die Phosphonomethylgruppe einzuführen.
Carboxylierung: Die resultierende Verbindung wird dann carboxyliert, um das Endprodukt this compound zu bilden.
Die Reaktionsbedingungen für diese Schritte beinhalten die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen sicherzustellen. Industrielle Produktionsverfahren für this compound würden wahrscheinlich eine Optimierung dieser Synthesewege beinhalten, um hohe Ausbeuten und Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Selfotel unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, um reduzierte Formen der Verbindung zu ergeben.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Selfotel ist unter den NMDA-Rezeptor-Antagonisten aufgrund seines kompetitiven Bindungsmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:
Phencyclidin (PCP): Ein nicht-kompetitiver NMDA-Rezeptor-Antagonist mit unterschiedlichen Bindungseigenschaften.
Ketamin: Ein weiterer nicht-kompetitiver NMDA-Rezeptor-Antagonist, der wegen seiner anästhetischen und antidepressiven Wirkung eingesetzt wird.
Memantin: Ein niederaffiner, nicht-kompetitiver NMDA-Rezeptor-Antagonist, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.
Im Vergleich zu diesen Verbindungen bietet der kompetitive Bindungsmechanismus von this compound eine andere Herangehensweise an die Modulation der NMDA-Rezeptor-Aktivität .
Biologische Aktivität
Selfotel, also known as CGS-19755, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has been investigated primarily for its neuroprotective properties in conditions such as traumatic brain injury and ischemic stroke. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, clinical trial outcomes, and implications based on diverse research findings.
This compound functions by blocking the NMDA receptor, which is crucial for excitatory neurotransmission in the central nervous system. By inhibiting this receptor, this compound aims to reduce excitotoxicity—a condition where excessive glutamate leads to neuronal damage. Initial studies indicated that this compound could exhibit anticonvulsant , anxiolytic , analgesic , and neuroprotective effects, making it a candidate for treating various neurological disorders .
Phase III Trials in Head Injury
Two pivotal Phase III clinical trials were conducted to evaluate the efficacy of this compound in patients with severe head injuries. These trials enrolled 693 patients and were designed as double-blind studies comparing this compound with placebo. However, both trials were halted prematurely due to concerns about increased mortality and serious adverse events associated with this compound treatment. An interim analysis suggested that the likelihood of demonstrating a significant benefit was low .
Phase III Trials in Ischemic Stroke
This compound was also tested in two Phase III trials for acute ischemic stroke, where it was administered intravenously within six hours of stroke onset. The trials aimed to assess functional outcomes at 90 days using the Barthel Index. Despite initial safety data suggesting tolerability at doses up to 1.5 mg/kg, the trials were suspended after observing an imbalance in mortality rates—22% in the this compound group compared to 17% in the placebo group . Notably, early mortality was significantly higher among those treated with this compound, raising concerns about its potential neurotoxic effects during ischemic events .
Summary of Findings
The following table summarizes key findings from clinical trials involving this compound:
Case Studies
Several case studies have documented the adverse effects associated with this compound treatment. For instance, in patients with severe strokes, there was a notable trend toward increased mortality within the first month of treatment. These observations led researchers to reconsider the safety profile of NMDA antagonists like this compound in acute neurological conditions .
Eigenschaften
IUPAC Name |
(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMRCCNDNGONCD-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045675 | |
Record name | Selfotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110347-85-8, 113229-62-2 | |
Record name | Selfotel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110347-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selfotel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110347858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selfotel, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selfotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELFOTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VGJ4A41L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SELFOTEL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0905W44Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Selfotel (cis-4-phosphonomethyl-2-piperidine carboxylic acid) acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glutamate recognition site [, , ]. This binding prevents glutamate, an excitatory neurotransmitter, from activating the receptor. By blocking NMDA receptor activation, this compound reduces excessive calcium influx into neurons, which is believed to contribute to neuronal damage following events like stroke or traumatic brain injury [, , , , , , ]. This neuroprotective effect has been observed in various animal models [, , , , ].
A: * Molecular Formula: C7H12NO5P* Molecular Weight: 221.15 g/mol* Spectroscopic Data: While the provided abstracts don't offer specific spectroscopic data, techniques like NMR and X-ray diffraction have been employed to elucidate the structures of this compound and its analogs [, ].
ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action revolves around receptor binding rather than catalyzing chemical reactions.
A: While the provided abstracts don't elaborate on specific computational studies, they highlight the development of structural analogs of this compound []. It is highly likely that computational methods like molecular docking, QSAR modeling, and molecular dynamics simulations were employed during the design and optimization of these analogs.
A: Research has focused on synthesizing this compound analogs with variations in their aromatic and piperidine moieties [, ]. These modifications aim to explore the SAR and potentially identify compounds with improved potency, selectivity for NMDA receptor subtypes, or more favorable pharmacological profiles.
ANone: this compound's neuroprotective potential has been extensively studied in both in vitro and in vivo models:
- In vitro: Studies have utilized chick embryo retina slices and cultured rat hippocampal and cortical neurons to demonstrate this compound's ability to protect against glutamate- and NMDA-induced neurotoxicity [].
- In vivo: Various animal models, including those mimicking global and focal ischemia, head and spinal cord trauma, and acute subdural hematoma, have been used [, , , , , , ]. These studies demonstrated this compound's neuroprotective efficacy, albeit with varying degrees of success.
ANone: The development of resistance to this compound has not been documented in the literature.
ANone: While this compound exhibited neuroprotective effects in preclinical models, clinical trials revealed potential safety concerns. These concerns primarily revolved around dose-limiting neuropsychological side effects, including:
- Psychomimetic effects: Hallucinations, agitation, confusion, paranoia, and delirium were frequently reported, particularly at doses above 1.0 mg/kg [, , ].
- Neurological effects: Ataxia and dizziness were also observed in some patients [].
ANone: The provided abstracts do not mention specific biomarkers associated with this compound treatment.
A: The abstracts mention the use of high-performance liquid chromatography (HPLC) on a chiral stationary phase to determine this compound enantiomers in human urine after derivatization []. This suggests a combination of analytical techniques were employed to study its pharmacokinetics and metabolism.
ANone: The provided abstracts do not contain information regarding the dissolution and solubility of this compound.
ANone: this compound's journey highlights both the promise and challenges of developing neuroprotective therapies:
- Early Promise: Preclinical studies in various animal models demonstrated the potential of this compound as a neuroprotective agent against different types of cerebral injury [, , , , ].
- Clinical Trials: This early promise led to the initiation of Phase III clinical trials in both severe head injury and acute ischemic stroke patients [, , ].
- Premature Termination: Concerns regarding potential increased mortality and lack of clear efficacy led to the premature termination of these trials [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.